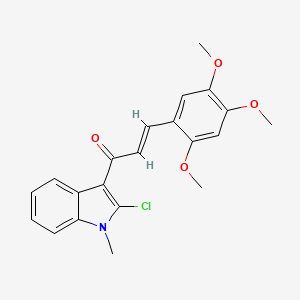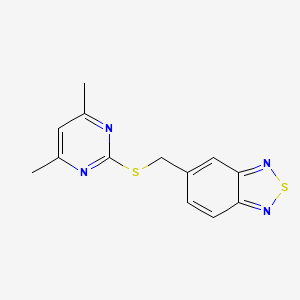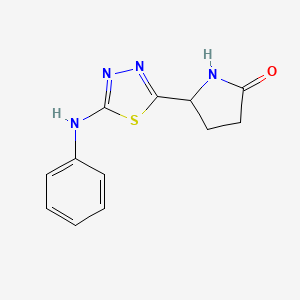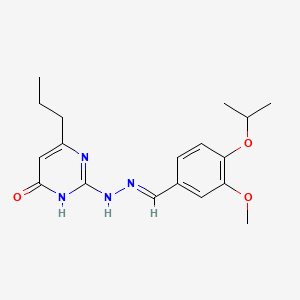
1-(4-chlorobenzyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities. This particular compound is characterized by the presence of a 4-chlorobenzyl group attached to the indole core, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobenzyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-one can be synthesized through various methods. One common approach involves the Claisen–Schmidt condensation reaction. This reaction typically uses 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and an aromatic aldehyde in the presence of a base such as potassium hydroxide (KOH) in a solvent like 1,4-dioxane . The reaction can be carried out under ultrasound-assisted conditions or solvent-free conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
化学反应分析
Types of Reactions: 1-(4-Chlorobenzyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1-(4-Chlorobenzyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties
Industry: It is used in the development of pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
作用机制
The mechanism of action of 1-(4-chlorobenzyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to activate caspase enzymes, leading to apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context.
相似化合物的比较
1-(4-Chlorobenzyl)-1H-indole: Shares the 4-chlorobenzyl group but lacks the dimethyl and dihydro modifications.
1-(4-Chlorobenzyl)piperidin-4-yl)methanol: Contains a piperidine ring instead of the indole core.
4-Chlorobenzyl chloride: A simpler compound with a chlorobenzyl group attached to a chloride.
Uniqueness: 1-(4-Chlorobenzyl)-3,3-dimethyl-1,3-dihydro-2H-indol-2-one is unique due to its specific structural features, including the indole core, 4-chlorobenzyl group, and dimethyl substitutions. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H16ClNO |
|---|---|
分子量 |
285.8 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]-3,3-dimethylindol-2-one |
InChI |
InChI=1S/C17H16ClNO/c1-17(2)14-5-3-4-6-15(14)19(16(17)20)11-12-7-9-13(18)10-8-12/h3-10H,11H2,1-2H3 |
InChI 键 |
RQHWPIYENAVTLQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Phenyl-2-[2-(2-pyridinyl)vinyl]-3-quinolinecarboxylic acid](/img/structure/B13373236.png)

![6-Amino-4-[3-(cyclopentyloxy)phenyl]-3-(2,4-dimethylphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13373245.png)
![2-(2-hydroxyethyl)-3-[2-(4-methylphenyl)-1H-indol-3-yl]-1-isoindolinone](/img/structure/B13373246.png)


![N-[(4-oxo-5-(2-thienyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]-N'-phenylurea](/img/structure/B13373265.png)
![N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitrobenzamide](/img/structure/B13373270.png)
![2-[(4-pyridinylmethyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373289.png)
![Ethyl 1-[2-(2,4-dibromophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B13373296.png)

![5,6-diethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B13373313.png)
![N-[2-(cycloheptylamino)-1-methyl-2-oxoethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B13373314.png)
![S-[(1-benzyl-2-oxo-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methyl] O-ethyl thiocarbonate](/img/structure/B13373317.png)
